N-Allyl-5-bromo-2-furamide
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Description
N-Allyl-5-bromo-2-furamide is a chemical compound used in scientific research . It exhibits intriguing properties, enabling applications in various fields, including pharmaceuticals, organic synthesis, and material science.
Molecular Structure Analysis
This compound has a molecular weight of 230.06 . Its linear formula is C8 H8 Br N O2 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Relevant Papers The search results include a paper on the synthesis of a related compound, N-allyl-2-bromo-2,2-difluoroacetamides , and another paper on the four-step synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol .
Scientific Research Applications
Synthesis and Structural Characterization:
- N-Allyl-5-bromo-2-furamide has been utilized in the synthesis of various novel compounds. For example, it has been used in the preparation of CCR5 antagonists, which are significant in HIV-1 infection research (Cheng De-ju, 2015).
Catalysis and Asymmetric Synthesis:
- This compound serves as a substrate in catalytic processes, such as Mo-catalyzed asymmetric allylic alkylation, yielding products with high enantioselectivity. This is vital in creating compounds with specific geometric configurations, which can be essential for biological activity (B. Trost, K. Dogra, M. Franzini, 2004).
Heterocyclic Chemistry:
- It's a key component in the synthesis of heterocyclic compounds like 2,5-diimino-furans. These compounds have potential applications in pharmaceuticals and materials science (Huanfeng Jiang et al., 2014).
Development of Bioactive Compounds:
- Research involving this compound contributes to the development of bioactive compounds. For instance, compounds synthesized using it have shown anti-bacterial activities against various drug-resistant bacteria, highlighting its potential in addressing antibiotic resistance (A. Siddiqa et al., 2022).
Polymer and Material Science:
- In material science, derivatives of this compound are used to create polymers with specific properties. For example, its reaction with paraformaldehyde led to the development of 2,5-furanmethylene polyamide, useful in various industrial applications (M. Abid, R. Gharbi, A. Gandini, 2000).
Chemical Transformations and Functional Group Interconversions:
- The compound is instrumental in various chemical transformations, such as isomerization reactions to form geometrically defined enamides. These transformations are crucial for synthesizing structurally complex and bioactive molecules (B. Trost, James J. Cregg, Nicolas Quach, 2017).
Properties
IUPAC Name |
5-bromo-N-prop-2-enylfuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-5-10-8(11)6-3-4-7(9)12-6/h2-4H,1,5H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYWEEWJVDCIJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(O1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391645 |
Source
|
Record name | N-ALLYL-5-BROMO-2-FURAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457938-24-8 |
Source
|
Record name | N-ALLYL-5-BROMO-2-FURAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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